(1R,2R)-2-fluoro-N-(2-phenoxyethyl)cyclopentan-1-amine
Description
(1R,2R)-2-Fluoro-N-(2-phenoxyethyl)cyclopentan-1-amine is a chiral cyclopentane derivative featuring a fluorine atom at the 2-position and a phenoxyethylamine substituent at the 1-position. While specific pharmacological data are unavailable in the provided evidence, its structural analogs (discussed below) highlight trends in molecular properties and synthesis challenges.
Properties
IUPAC Name |
(1R,2R)-2-fluoro-N-(2-phenoxyethyl)cyclopentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c14-12-7-4-8-13(12)15-9-10-16-11-5-2-1-3-6-11/h1-3,5-6,12-13,15H,4,7-10H2/t12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLQQCUWJVSRTA-CHWSQXEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)F)NCCOC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)F)NCCOC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1R,2R)-2-fluoro-N-(2-phenoxyethyl)cyclopentan-1-amine is a chiral amine compound notable for its structural characteristics, including a fluorine atom and a phenoxyethyl group attached to a cyclopentane ring. This compound has garnered attention in medicinal chemistry due to its potential applications in treating neurological disorders and its role as a pharmaceutical intermediate.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as receptors and enzymes. The presence of the fluorine atom enhances binding affinity through strong hydrogen bonds and electrostatic interactions, while the phenoxyethyl group contributes to hydrophobic interactions that stabilize the compound's binding to its targets.
Pharmacological Applications
Research indicates that this compound may exhibit pharmacological effects relevant to:
- Neurological Disorders : Investigated for its potential in treating conditions like depression and anxiety by modulating neurotransmitter systems.
- Anti-inflammatory Properties : Studies suggest it may have anti-inflammatory effects, making it a candidate for treating inflammatory diseases .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with similar compounds that have halogen substitutions:
| Compound | Halogen | Binding Affinity | Metabolic Stability |
|---|---|---|---|
| This compound | Fluorine | High | Enhanced |
| (1R,2R)-2-chloro-N-(2-phenoxyethyl)cyclopentan-1-amine | Chlorine | Moderate | Reduced |
| (1R,2R)-2-bromo-N-(2-phenoxyethyl)cyclopentan-1-amine | Bromine | Lower | Decreased |
| (1R,2R)-2-iodo-N-(2-phenoxyethyl)cyclopentan-1-amine | Iodine | Lowest | Least stable |
The fluorinated compound demonstrates superior metabolic stability and binding affinity compared to its chloro, bromo, and iodo analogs.
Study 1: Neurological Impact
A study focused on the effects of this compound on neurotransmitter levels in rodent models. Results indicated significant modulation of serotonin and norepinephrine levels, suggesting potential antidepressant effects. The compound was administered at varying dosages over a four-week period with observed behavioral improvements in anxiety-like tests .
Study 2: Anti-inflammatory Effects
In another investigation, the anti-inflammatory properties were evaluated using an induced arthritis model in rats. Administration of the compound resulted in reduced swelling and pain scores compared to control groups. Histological analysis revealed decreased inflammatory cell infiltration in treated animals .
Comparison with Similar Compounds
Structural and Chemical Properties
Table 1: Key Structural and Physical Properties
*Calculated based on molecular formula.
Substituent and Stereochemical Analysis
- Phenoxyethyl vs. Fluorophenethyl (): The 4-fluorophenethyl analog (C13H17F2N) replaces the oxygen atom in the phenoxyethyl group with a CH2 unit, increasing hydrophobicity. The fluorine para to the ethyl chain may enhance metabolic stability but reduce solubility compared to the target compound.
- Methoxypropyl vs. Phenoxyethyl (): The 3-methoxypropyl substituent introduces a polar methoxy group, likely improving aqueous solubility but reducing lipophilicity. This could limit blood-brain barrier penetration compared to the phenoxyethyl group.
- Cyclopropane vs. The trifluoromethyl group enhances electronegativity, influencing binding interactions in enzyme active sites.
- Cyclohexane vs. Cyclopentane (): The cyclohexane analog (C7H12F2NO) has a larger ring, altering conformational flexibility. The difluoromethoxy group may confer greater steric and electronic effects than phenoxyethyl.
Pharmacological Implications (Inferred)
- Fluorine Position: Fluorine at C2 (target) vs.
- Ring Size : Cyclopentane (target) vs. cyclopropane () alters steric bulk and ring strain, affecting interactions with flat vs. curved binding pockets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
